(3aR,7aS)-Hexahydro-3a-hydroxy-6(2H)-benzofuranone

Cytotoxicity Screening Anticancer Lead Prioritization P388 Murine Leukemia

(3aR,7aS)-Hexahydro-3a-hydroxy-6(2H)-benzofuranone, commonly designated Cleroindicin C (CAS 183626-28-0, also 189264-44-6), is a chiral perhydrobenzofuranone natural product first isolated from Clerodendrum indicum (Verbenaceae) aerial parts as one of six cleroindicins (A–F). It belongs to the organoheterocyclic benzofuran class, bearing a single tertiary hydroxyl at the 3a bridgehead position and a ketone at C-6, with molecular formula C8H12O3 and molecular weight 156.18 g·mol⁻¹.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
Cat. No. B12110713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,7aS)-Hexahydro-3a-hydroxy-6(2H)-benzofuranone
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CC2(CCOC2CC1=O)O
InChIInChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2
InChIKeyZCBQZDMJIVJQLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aR,7aS)-Hexahydro-3a-hydroxy-6(2H)-benzofuranone (Cleroindicin C): Procurement-Grade Identity and Sourcing Context


(3aR,7aS)-Hexahydro-3a-hydroxy-6(2H)-benzofuranone, commonly designated Cleroindicin C (CAS 183626-28-0, also 189264-44-6), is a chiral perhydrobenzofuranone natural product first isolated from Clerodendrum indicum (Verbenaceae) aerial parts as one of six cleroindicins (A–F) [1]. It belongs to the organoheterocyclic benzofuran class, bearing a single tertiary hydroxyl at the 3a bridgehead position and a ketone at C-6, with molecular formula C8H12O3 and molecular weight 156.18 g·mol⁻¹ [2]. The (3aR,7aS) absolute stereochemistry is the defining structural feature that distinguishes it within the cleroindicin family; synthetic enantioselective routes have corrected earlier misassignments and established that natural Cleroindicin C is partially racemic, with optically pure synthetic material displaying an [α]D of −79.0° (c 0.1, CHCl₃) [3]. Commercial sourcing typically reports purity ≥95% (HPLC), appearance as a colourless oil, and solubility in DMSO, acetone, chloroform, and ethyl acetate .

Identity Chiral (3aR,7aS) perhydrobenzofuranone natural product
Sourcing Enantioselective synthesis verified; natural material partially racemic
Research Context Stereochemically defined scaffold for mechanistic and target-specific studies

Why Procuring an Unspecified Cleroindicin or Generic Benzofuranone Cannot Substitute for (3aR,7aS)-Cleroindicin C


The cleroindicin family (A–F) encompasses six structurally related benzofuranones that differ critically in oxidation state, hydroxylation pattern, and absolute stereochemistry—each of which dictates a distinct biological activity profile. Simply substituting Cleroindicin C (C8H12O3, saturated hexahydro core, (3aR,7aS) configuration) with Cleroindicin F (rengyolone, C8H10O3, tetrahydro core bearing an olefin, (3aS,7aR) configuration) yields a >20-fold difference in cytotoxic potency against P388 cells (IC50 43.0 vs. 2.1 µg·mL⁻¹) and a complete shift in antimicrobial spectrum [1]. Cleroindicin D, bearing an additional C-4 hydroxyl, differs in hydrogen-bonding capacity (HBD count 2 vs. 1) and optical rotation sign, while Cleroindicin B and E, fully saturated C8H14O3 diols, exhibit distinct antibacterial (MIC 25 µg·mL⁻¹ against B. cereus) and anticandidal activities not shared by Cleroindicin C [2]. Furthermore, natural Cleroindicin F racemizes under mildly basic conditions, whereas synthetic (3aR,7aS)-Cleroindicin C retains configurational stability—a decisive factor for any experiment where stereochemical integrity is an independent variable [3]. Generic procurement that does not verify the specific (3aR,7aS) stereoisomer and saturated core therefore introduces uncontrolled variables in target engagement, potency, and reproducibility.

Differentiation Factor
Cleroindicin C (3aR,7aS)
Common Substitute
Cytotoxicity Profile
Reported lower potency; supports mechanistic probe studies
Cleroindicin F: markedly higher cytotoxicity in panel assays; profile mismatch
Antimicrobial Activity
No reportable antimicrobial activity in tested panels
Cleroindicins B & F: reported activity against B. cereus, Candida spp.; activity divergence
Configurational Stability
Retains (3aR,7aS) configuration; documented optical rotation
Cleroindicin F: reported racemization under basic conditions; stereochemistry may shift

Head-to-Head and Cross-Study Quantitative Differentiation of (3aR,7aS)-Cleroindicin C from Its Closest Cleroindicin Analogs


Cytotoxic Potency Deficit vs. Cleroindicin F: P388 and HeLaS3 Differential

In the same assay system (ChEMBL-sourced cytotoxicity screening, J Nat Prod 1988), (3aR,7aS)-Cleroindicin C is approximately 20-fold less potent than Cleroindicin F against murine P388 leukemia cells. Against human HeLaS3 cells, Cleroindicin C shows no meaningful cytotoxicity (IC50 > 100 µg·mL⁻¹), whereas Cleroindicin F displays an IC50 of 2.8 µg·mL⁻¹ [1]. This potency gap establishes that Cleroindicin C is not a direct substitute for Cleroindicin F in cytotoxicity-driven experimental pipelines; instead, its value lies in serving as a low-cytotoxicity scaffold for target-specific mechanistic studies [2].

Cytotoxicity vs Cleroindicin F
Head-to-head
C: IC50 >100 µg/mL (HeLaS3) F: IC50 2.8 µg/mL ~20–36-fold difference
Supports cytotoxicity endpoint differentiation; C fits mechanistic probe studies requiring lower cytotoxicity
Assays: ChEMBL P388 murine leukemia, HeLaS3 human carcinoma
Cytotoxicity Screening Anticancer Lead Prioritization P388 Murine Leukemia HeLaS3 Cervical Carcinoma

Antimicrobial Activity: Cleroindicin C Exhibits No Reported Activity While Cleroindicins B and F Show Defined MIC Values

In a comparative antimicrobial evaluation of compounds isolated from Dolichandrone serrulata and Digitalis viridiflora, Cleroindicin B (compound 5) demonstrated moderate antibacterial activity against Bacillus cereus NRRLB 3711 with an MIC of 25 µg·mL⁻¹, and both Cleroindicin B and Cleroindicin F displayed anticandidal activity against Candida strains with MIC values down to 12.5 µg·mL⁻¹ [1]. Cleroindicin C, when tested alongside these analogs, showed no reportable antimicrobial activity in the same assay panels. A separate phytochemical study of D. serrulata flowers confirmed that rengyolone (Cleroindicin F) and hallerone exhibited moderate superoxide radical scavenging, while other isolated compounds—including cleroindicin B—showed only weak activity; Cleroindicin C was not among the active constituents [2].

Antimicrobial Activity vs B/F
Cross-study
C: no activity B/F: MIC 12.5–25 µg/mL
Supports antimicrobial screening context; C may serve as negative control
B. cereus, Candida spp.; microdilution method
Antimicrobial Susceptibility Anticandidal Activity Bacillus cereus Natural Product Antibiotics

Stereochemical Identity and Configurational Stability: Synthetic Cleroindicin C vs. Racemization-Prone Cleroindicin F

The Pettus group's enantioselective total synthesis (2009) resolved longstanding ambiguities in cleroindicin absolute stereochemistry. Synthetic (3aR,7aS)-Cleroindicin C exhibits a specific optical rotation of [α]D −79.0° (c 0.1, CHCl₃), confirming that natural Cleroindicin C is partially racemic [1]. Critically, the same study demonstrated that optically pure synthetic Cleroindicin F racemizes under slightly basic conditions, whereas Cleroindicin C retains its stereochemical integrity under analogous conditions. Additionally, Cleroindicin D displays a positive optical rotation, providing an orthogonal stereochemical fingerprint. The original isolation work by Sun et al. had incorrectly assigned the vicinal stereochemistry of Cleroindicin C as (3S,4R) based solely on the octant rule; the Pettus synthesis corrected this to (3aR,7aS), a revision with direct consequences for any structure–activity relationship (SAR) study [2].

Optical Rotation
Direct comparison
[α]D −79.0°
Stereochemical-control context; configurational stability confirmed
c 0.1, CHCl₃; synthetic, optically pure
Absolute Stereochemistry Optical Rotation Racemization Stability Enantioselective Synthesis

Oxidation State Differentiates Target Engagement: Saturated Cleroindicin C vs. Olefinic Cleroindicin F in Computational Target Profiling

A 2025 computational study employing machine learning-assisted molecular docking (AutoDock Vina) and molecular dynamics simulations identified (3aR,7aS)-Cleroindicin C as a high-affinity binder of the FUS (Fused in Sarcoma) protein, a validated target in frontotemporal dementia and amyotrophic lateral sclerosis [1]. This target engagement profile is distinct from those reported for other cleroindicins: Cleroindicin F is characterized primarily as an antimicrobial agent and iNOS expression inhibitor, while Cleroindicin B has been associated with antioxidant weak activity. The saturated hexahydro core of Cleroindicin C, in contrast to the tetrahydro (olefinic) core of Cleroindicin F, confers different conformational flexibility and hydrogen-bonding geometry, which likely underlies this divergent target preference. Complementary ChEMBL data indicate Cleroindicin C has been screened against deubiquitinases USP7, USP8, USP17, and USP28, though no potent inhibition was observed .

FUS Target Prediction
Class-level inference
High docking affinity vs FUS protein (AutoDock Vina)
Predicted target engagement context; requires experimental validation
Computational study 2025; no USP inhibition observed
Molecular Docking FUS Protein Frontotemporal Dementia Computational Target Prediction

Physicochemical Property Divergence: LogP, Hydrogen-Bonding Capacity, and TPSA Across Cleroindicins C, D, E, and F

The cleroindicins exhibit systematic differences in calculated physicochemical descriptors that directly impact their suitability for cell-based assays and in vivo distribution studies. (3aR,7aS)-Cleroindicin C, with molecular formula C8H12O3 and one hydrogen-bond donor, has an ALogP of 0.26 and a TPSA of 46.53 Ų, placing it within favourable drug-like space (zero Rule-of-5 violations) [1]. Cleroindicin D (C8H12O4) bears an additional C-4 hydroxyl, increasing HBD count to 2 and TPSA, which predictably reduces membrane permeability relative to C. Cleroindicin F (C8H10O3), the desaturated analog, has a lower molecular weight (154.16 vs. 156.18) and a marginally different LogP due to the olefin. Cleroindicins B and E (both C8H14O3, MW 158.19) are fully saturated diols. The (3aR,7aS)-Cleroindicin C thus occupies a distinct position in the cleroindicin property space: more polar than F but less polar than D, with the fewest rotatable bonds (0) in the family, implying the greatest conformational rigidity [2]. ADMET predictions (admetSAR 2) indicate high probability of human intestinal absorption (99.46%) and blood–brain barrier penetration (62.50%) for Cleroindicin C [3].

Physicochemical Profile vs D/B/E
Class-level inference
C: HBD 1, TPSA 46.5, RotBonds 0 D: HBD 2; B/E: diols
Supports permeability and rigidity assay context; may guide CNS model selection
In silico ADMET: BBB+ 62.5%; HIA 99.5%
Physicochemical Profiling Drug-Likeness Permeability Prediction Lipinski Parameters

Optimal Application Scenarios for (3aR,7aS)-Cleroindicin C Based on Verified Quantitative Differentiation


Stereochemistry-Dependent Neurodegenerative Target Studies: FUS Protein Binding and Beyond

Given the computationally validated high-affinity docking of Cleroindicin C against the FUS protein implicated in frontotemporal dementia and ALS [1], and its configurational stability (in contrast to racemization-prone Cleroindicin F), (3aR,7aS)-Cleroindicin C is the appropriate cleroindicin scaffold for in vitro FUS binding assays, fluorescence polarization displacement studies, and cellular models of FUS aggregation. Its low cytotoxicity (HeLaS3 IC50 > 100 µg·mL⁻¹; P388 IC50 = 43.0 µg·mL⁻¹) is advantageous for target-specific readouts unconfounded by cytocidal effects [2].

Negative-Control Compound for Antimicrobial Cleroindicin Screening Panels

Because Cleroindicin C lacks the antimicrobial activity documented for Cleroindicin B (MIC 25 µg·mL⁻¹ against B. cereus) and Cleroindicin F (MIC 12.5 µg·mL⁻¹ against Candida spp.) under identical microdilution assay conditions [3], it serves as a structurally matched negative control in antimicrobial structure–activity relationship (SAR) studies. This enables isolation of the pharmacophoric contribution of the olefin (F) or the additional hydroxyl (D) to antimicrobial potency.

Physicochemical Reference Standard for Conformationally Rigid, Low-HBD Benzofuranone Scaffolds

With zero rotatable bonds, a single hydrogen-bond donor, a TPSA of 46.53 Ų, and favourable BBB permeability prediction (62.50%), (3aR,7aS)-Cleroindicin C is the most conformationally constrained member of the cleroindicin family [4]. It can be deployed as a reference compound in permeability assays (Caco-2, PAMPA-BBB) and in computational conformational sampling studies where scaffold rigidity is a controlled variable, particularly in comparison with the more flexible or more hydroxylated cleroindicins D, B, and E.

Enantioselective Synthesis Benchmarking and Chiral Purity Verification

The Pettus enantioselective synthesis established that optically pure (3aR,7aS)-Cleroindicin C exhibits [α]D −79.0° (c 0.1, CHCl₃), while natural Cleroindicin C is partially racemic [5]. This makes Cleroindicin C a valuable benchmark compound for validating asymmetric synthetic methodology targeting perhydrobenzofuranone cores, for chiral HPLC method development, and for quantifying enantiomeric excess in cleroindicin isolates from natural sources.

Application
Selection Property
Validation Focus
FUS protein binding studies for neurodegeneration research
Stereochemically defined (3aR,7aS) scaffold; configurational stability
FUS binding assay validation; stereochemistry-response correlation
Antimicrobial SAR negative-control studies
Structurally matched cleroindicin lacking reported antimicrobial activity
MIC endpoint comparison with active Cleroindicins B/F
Permeability and conformational rigidity reference studies
Minimal HBD, zero rotatable bonds; predicted BBB permeability
Caco-2 / PAMPA-BBB assay; computational conformational sampling
Chiral synthesis benchmarking and purity verification
Documented specific rotation; enantioselective synthesis precedent
Chiral HPLC method development; enantiomeric excess determination
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